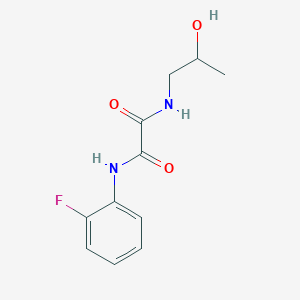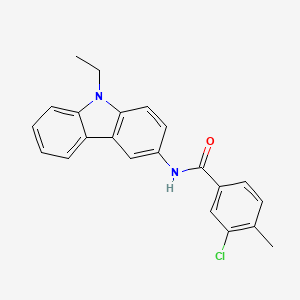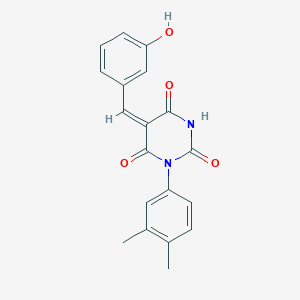
N-(2-fluorophenyl)-N'-(2-hydroxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a fluorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-hydroxypropylamine.
Formation of Intermediate: The 2-fluoroaniline is reacted with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxypropylamine.
Final Product: The intermediate undergoes further reaction with ethanediamide to yield the final product.
Industrial Production Methods: In an industrial setting, the production of N-(2-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide
- N-(2-bromophenyl)-N’-(2-hydroxypropyl)ethanediamide
- N-(2-methylphenyl)-N’-(2-hydroxypropyl)ethanediamide
Comparison: N-(2-fluorophenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7(15)6-13-10(16)11(17)14-9-5-3-2-4-8(9)12/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQBIMRSZIZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B4908160.png)
![4-[allyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4908170.png)
![(4E)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4908172.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,4-dimethoxybenzamide](/img/structure/B4908181.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B4908183.png)
![N-benzyl-3-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4908190.png)

![N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4908194.png)
![2,2,2-trifluoro-N-(4-{N-[(2-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4908206.png)
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4908222.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4908227.png)
![2-[1-methyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4908240.png)

